Methane, chloro(methylsulfonyl)-
Overview
Description
“Methane, chloro(methylsulfonyl)-” is an organosulfur compound with the formula CH3SO2Cl . It is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines . It is also known as Methanesulfonyl chloride, Mesyl chloride, Methanesulfonic acid chloride, Methanesulfuryl chloride, Methanesulphonyl chloride, Methyl sulfochloride, and Methylsulfonyl chloride .
Synthesis Analysis
Methane is transformed selectively to methanesulfonyl chloride at low temperature by liquid-phase reaction of methane with SO2Cl2 in the presence of a free radical initiator and a promoter using 100% H2SO4 as the solvent . Another method of manufacture entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .Molecular Structure Analysis
The molecular formula of Methane, chloro(methylsulfonyl)- is CH3SO2Cl . Its molecular weight is 114.551 . The IUPAC Standard InChI is InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3 .Chemical Reactions Analysis
Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive. It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis
Methane, chloro(methylsulfonyl)- has a molecular weight of 128.58 . It is a powder with a melting point of 56-57 . It is more dense than water and insoluble in water .Scientific Research Applications
Structural and Vibrational Properties
Methane, chloro(methylsulfonyl)-, specifically in the form of 2-chloroethyl(methylsulfonyl)methanesulfonate (clomesone), has been studied for its structural and vibrational properties. The study used X-ray diffraction and Density Functional Theory (DFT) methodologies to analyze its molecular structure, leading to insights into its interactions and vibrational modes (Galván et al., 2018).
Microbial Metabolism
Methanesulfonic acid, a key intermediate in the biogeochemical cycling of sulfur, is formed from the chemical oxidation of atmospheric dimethyl sulfide. Various aerobic bacteria use methanesulfonate as a sulfur source for growth. This compound's role in microbial metabolism is a significant area of research (Kelly & Murrell, 1999).
Antineoplastic Activity
Some derivatives of methane, chloro(methylsulfonyl)-, have shown antineoplastic activity. For example, 2-chloroethyl (methylsulfonyl)methanesulfonate exhibits significant activity against certain types of leukemia in experimental models (Shealy et al., 1984).
Oxidation Processes
The oxidation of methyl (methylthio)methyl sulfoxide to form various compounds, including bis(methylsulfinyl)methane, is a process involving methane, chloro(methylsulfonyl)- derivatives. This oxidation process has been studied for its efficiency and the methods used (Ogura et al., 1980).
Synthesis and Evaluation
The synthesis and evaluation of α-substituted alkanesulfonates, analogues of clomesone, have been explored. These studies contribute to understanding the structural and functional properties of these compounds (Shealy & Krauth, 1993).
Kinetics and Decomposition
The formation and decomposition of methylsulfonyl and cyclohexylsulfonyl radicals in various systems have been a subject of study. Understanding the kinetics of these reactions is crucial for applications in chemistry and biochemistry (Horowitz, 1975).
Safety And Hazards
Future Directions
properties
IUPAC Name |
chloro(methylsulfonyl)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO2S/c1-6(4,5)2-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMGJAFJUYKKLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464985 | |
Record name | Chloromethylsulfonylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methane, chloro(methylsulfonyl)- | |
CAS RN |
2351-74-8 | |
Record name | Chloro(methylsulfonyl)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2351-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethylsulfonylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloro(methanesulfonyl)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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